

An In-depth Technical Guide to the Photophysical Properties of Flipper-TR

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Compound of Interest

Compound Name: *EE-Flipper 33*

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For Researchers, Scientists, and Drug Development Professionals

Flipper-TR® is a sophisticated fluorescent probe designed for the real-time measurement of membrane tension in living cells.^{[1][2]} As the premier member of the "Flipper" family of probes, it provides quantitative insights into the mechanical forces at play within lipid bilayers by reporting changes in its fluorescence lifetime.^{[1][3]} This capability makes it an invaluable tool in the field of mechanobiology, enabling the study of cellular processes where membrane tension is a critical regulator, such as cell migration, division, and endocytosis.^{[4][5]}

The probe's mechanism is rooted in its unique molecular structure, which features two twisted dithienothiophene groups.^{[1][3]} Flipper-TR spontaneously inserts into the plasma membrane and other cellular membranes.^{[1][3][6]} The degree of twisting between its "flipper" components is directly influenced by the lateral pressure exerted by surrounding lipid molecules.^[7] Increased membrane tension or higher lipid packing density forces the probe into a more planar conformation.^{[6][8][9]} This planarization enhances the probe's fluorescence lifetime and quantum yield, providing a direct readout of membrane tension.^{[4][10]} Measurement is performed using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration.^{[1][5]}

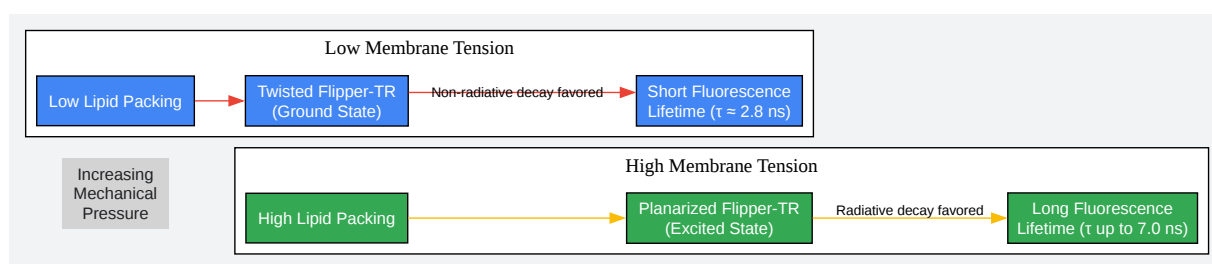
Core Photophysical Properties

The functionality of Flipper-TR is defined by its distinct photophysical characteristics, which are optimized for FLIM-based applications in biological systems.

| Property | Value | Solvent/Condition |
|--|--|--------------------------|
| Absorption Maximum (λ_{Abs}) | ~480 nm[2][3][11][12] | DMSO[3] |
| Emission Maximum (λ_{Em}) | ~600 nm[2][3][11][12] | In lipid membranes |
| Molar Extinction Coefficient (ϵ_{max}) | $1.66 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ [2][3][11][12] | DMSO[3] |
| Quantum Yield (QY) | ~30%[2][3][11][12] | Ethyl Acetate (AcOEt)[3] |
| Fluorescence Lifetime (τ) | 2.8 ns to 7.0 ns[2][3][11][12][13] | In lipid membranes |

Mechanism of Action: From Membrane Tension to Fluorescence Lifetime

The core of Flipper-TR's function lies in the relationship between the mechanical environment of the cell membrane and the probe's conformational state. When membrane tension is low, the probe adopts a twisted conformation, which leads to a shorter fluorescence lifetime. Conversely, high membrane tension forces the probe into a more planar state, resulting in a longer fluorescence lifetime.[8][10] This relationship allows for a quantitative assessment of membrane tension.[5]



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Caption: Flipper-TR's response to membrane tension.

Experimental Protocols

Precise and reproducible measurements with Flipper-TR require careful adherence to optimized protocols for probe handling, cell staining, and data acquisition.

Probe Preparation and Storage

- **Reconstitution:** Upon receipt, dissolve the vial content (50 nmol) in 50 μ L of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.[\[3\]](#)[\[14\]](#) Using anhydrous DMSO is critical, as moisture can significantly reduce the probe's shelf life.[\[3\]](#)[\[13\]](#)
- **Storage:** Store the stock solution at -20°C or below.[\[3\]](#)[\[13\]](#) When properly stored, the solution is stable for approximately three months.[\[3\]](#)[\[13\]](#)
- **Handling:** Before use, allow the vial to warm to room temperature before opening to prevent condensation.[\[3\]](#)[\[13\]](#) Handle DMSO solutions with caution, as it facilitates the entry of organic molecules into tissues.[\[3\]](#)[\[13\]](#)

Cell Staining Protocol (Optimized for HeLa Cells)

This protocol serves as a general guideline and should be optimized for specific cell types and experimental conditions.[\[3\]](#)[\[13\]](#)

- **Cell Preparation:** Grow cells on an appropriate imaging substrate, such as glass-bottom dishes or coverslips, to the desired confluency.
- **Staining Solution:** Shortly before use, dilute the 1 mM Flipper-TR stock solution to a final concentration of 1-2 μ M in phenol red-free cell culture medium.[\[10\]](#)[\[13\]](#) Note that the presence of serum (e.g., FCS) may reduce labeling efficiency.[\[13\]](#)
- **Incubation:** Replace the existing culture medium with the Flipper-TR staining solution. Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[\[13\]](#)
- **Washing (Optional):** A wash step is generally not required as the probe is fluorogenic, meaning it is only significantly fluorescent when inserted into a lipid membrane.[\[1\]](#)[\[13\]](#) However, for long-term imaging, the medium can be replaced with fresh medium to minimize potential long-term effects.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the required technique for measuring membrane tension with Flipper-TR, as simple fluorescence intensity is not a reliable reporter.[\[13\]](#)

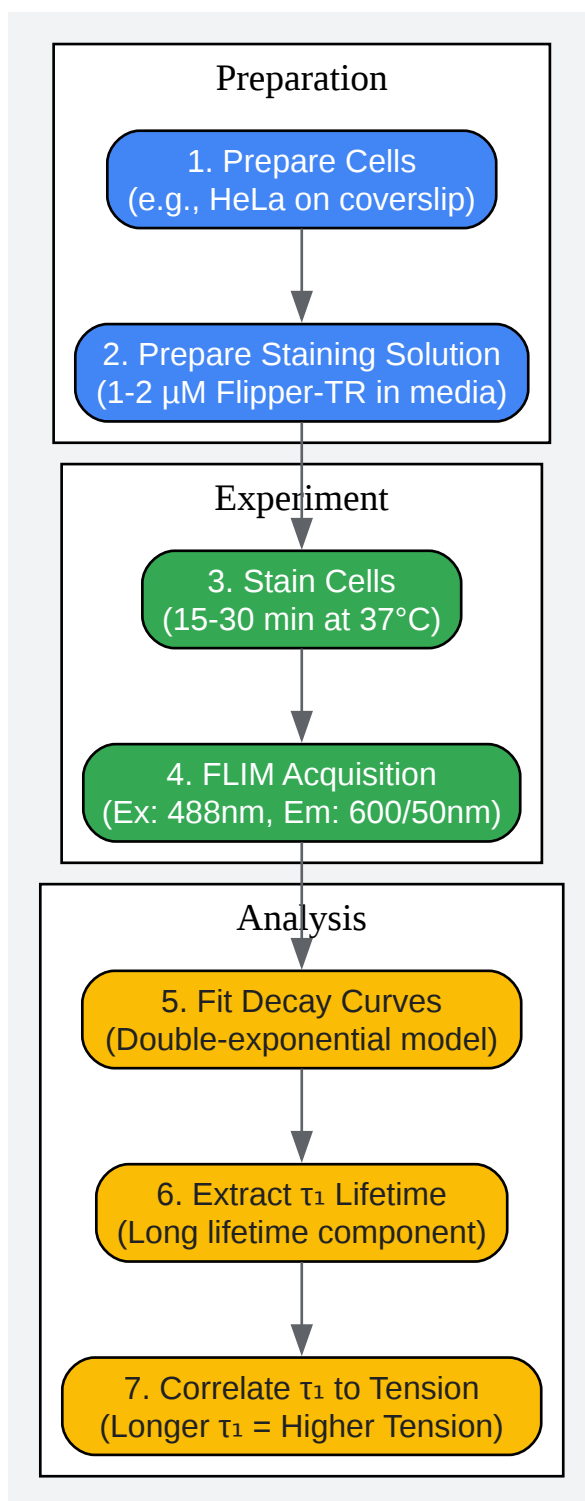
- Microscope Setup: A standard FLIM microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) capabilities is necessary.[\[4\]](#)[\[15\]](#)
- Excitation: Use a pulsed laser at 488 nm for excitation.[\[3\]](#)[\[13\]](#)
- Emission: Collect the fluorescence signal through a 575-625 nm or 600/50 nm bandpass filter.[\[3\]](#)[\[13\]](#)
- Acquisition: Acquire photon histograms from regions of interest (ROI) or single pixels. It is crucial to accumulate sufficient photon counts to ensure good statistical quality for fitting.[\[3\]](#)

Data Analysis

- Fitting Model: The fluorescence decay data for Flipper-TR is typically fitted with a double-exponential decay model to extract two lifetime components, τ_1 and τ_2 .[\[3\]](#)[\[13\]](#)
- Tension Reporting: The longer lifetime component, τ_1 , which has the higher amplitude, is used to report on membrane tension.[\[3\]](#)[\[13\]](#) This value ranges from approximately 2.8 ns (low tension) to 7.0 ns (high tension).[\[3\]](#)[\[13\]](#) The shorter lifetime, τ_2 , is less sensitive to membrane tension.[\[3\]](#)[\[13\]](#)

General Experimental Workflow

The process of measuring membrane tension using Flipper-TR follows a structured workflow from sample preparation through to final data interpretation.



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Caption: Standard workflow for Flipper-TR experiments.

Applications and Considerations

Flipper-TR has been successfully utilized across a wide range of organisms, including bacteria, yeast, plants, and various mammalian cells, demonstrating its versatility.[3][8] Different derivatives have also been developed to target specific organelles like the endoplasmic reticulum (ER Flipper-TR) and mitochondria (Mito Flipper-TR).[7][11][12][16]

Researchers should be aware that Flipper-TR can act as a photosensitizer, producing singlet oxygen under blue light illumination.[17] This can lead to lipid photo-oxidation, which may itself alter membrane tension and induce phase separation.[17] Therefore, it is essential to use the lowest possible laser power and minimize exposure times during imaging to mitigate phototoxic effects.[13][17] Additionally, changes in lipid composition can also influence the probe's lifetime, a factor to consider when interpreting results.[13][18]

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